
Entacapone-3'-sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entacapone-3’-sulfate Sodium Salt is a biochemical compound primarily used in proteomics research. It is a metabolite of Entacapone, a drug that acts as a peripheral inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is particularly significant in the study of Parkinson’s disease due to its role in enhancing the effects of levodopa/carbidopa therapy .
Vorbereitungsmethoden
The preparation of Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. One common method includes the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a two-component solvent system, a catalyst, and optionally a phase transfer catalyst . This reaction yields Entacapone, which can then be further processed to obtain Entacapone-3’-sulfate Sodium Salt. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Entacapone-3’-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
Entacapone-3’-sulfate Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used to investigate the metabolism of catecholamines and the role of COMT in various biological processes.
Medicine: It is significant in the research of Parkinson’s disease and the development of new therapeutic strategies.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control .
Wirkmechanismus
The mechanism of action of Entacapone-3’-sulfate Sodium Salt involves the inhibition of catechol-O-methyltransferase (COMT). By inhibiting COMT, the compound alters the plasma pharmacokinetics of levodopa, leading to increased and more sustained plasma levels of levodopa when administered with a decarboxylase inhibitor like carbidopa. This results in more constant dopaminergic stimulation in the brain, which is beneficial for patients with Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Entacapone-3’-sulfate Sodium Salt is structurally and pharmacologically related to other COMT inhibitors such as Tolcapone. unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use. Other similar compounds include Carbidopa and Levodopa, which are often used in combination with Entacapone for the treatment of Parkinson’s disease .
Similar Compounds
- Tolcapone
- Carbidopa
- Levodopa
Entacapone-3’-sulfate Sodium Salt stands out due to its specific role in enhancing the effects of levodopa/carbidopa therapy without the associated risks of hepatotoxicity seen with other COMT inhibitors .
Eigenschaften
IUPAC Name |
sodium;[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8S.Na/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24;/h5-7,18H,3-4H2,1-2H3,(H,22,23,24);/q;+1/p-1/b10-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIMJWLKBFQNW-OAZHBLANSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])/C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
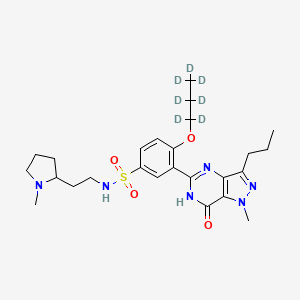
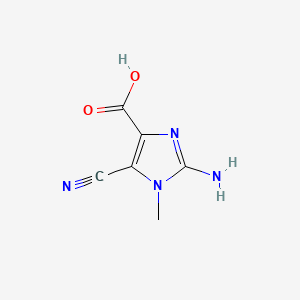


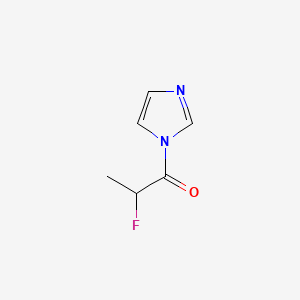

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)
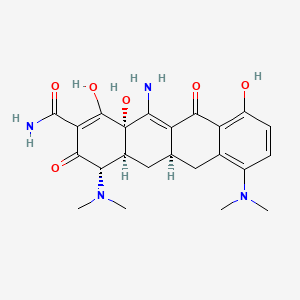
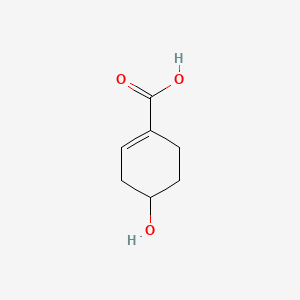
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
